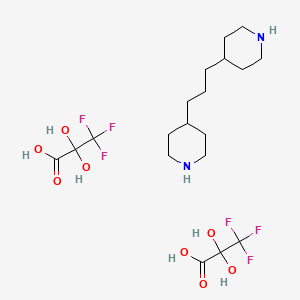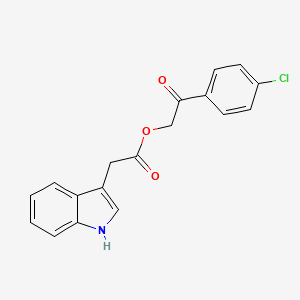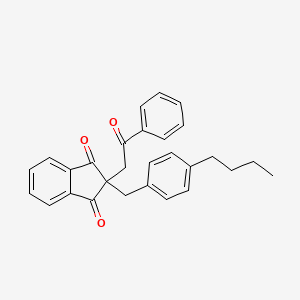![molecular formula C18H15N3O4 B4935454 N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B4935454.png)
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide, also known as Nitroxoline, is a synthetic compound that belongs to the class of hydroxyquinolines. It has been widely used as an antibacterial agent for the treatment of various bacterial infections. Nitroxoline has also been studied for its potential therapeutic applications in cancer treatment and as an antiviral agent.
Applications De Recherche Scientifique
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has been extensively studied for its antibacterial properties and has been used to treat various bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. In addition to its antibacterial properties, N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has also been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has also been studied for its antiviral properties and has been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus.
Mécanisme D'action
The exact mechanism of action of N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide is not fully understood. It is believed to act by inhibiting bacterial DNA synthesis and by disrupting bacterial cell membranes. N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has also been shown to inhibit the activity of certain enzymes and to interfere with the production of bacterial proteins.
Biochemical and Physiological Effects
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has been shown to have low toxicity and is generally well-tolerated by patients. It is rapidly absorbed and distributed throughout the body, and is excreted primarily in the urine. N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has been shown to have a broad spectrum of antibacterial activity, and is effective against both gram-positive and gram-negative bacteria. It has also been shown to have antifungal and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and is readily available for purchase. It has a broad spectrum of antibacterial activity, and is effective against many different types of bacteria. N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has also been shown to have low toxicity, making it a safe option for laboratory experiments. However, N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide does have some limitations. It is not effective against all types of bacteria, and may not be suitable for certain types of experiments. In addition, the exact mechanism of action of N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide is not fully understood, which may limit its use in certain types of research.
Orientations Futures
There are several areas of research that could be explored in the future with regard to N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide. One area of interest is its potential therapeutic applications in cancer treatment. Further studies could be conducted to determine the effectiveness of N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide in treating various types of cancer, and to identify the mechanisms by which it inhibits cancer cell growth. Another area of interest is its potential as an antiviral agent. Studies could be conducted to determine the effectiveness of N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide against other types of viruses, and to identify the mechanisms by which it inhibits viral replication. Finally, further studies could be conducted to better understand the mechanism of action of N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide, which could lead to the development of more effective antibacterial agents.
Méthodes De Synthèse
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide can be synthesized by the reaction of 8-hydroxyquinoline with 3-nitrobenzyl chloride in the presence of a base. The resulting product is then acetylated to form N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide. The synthesis of N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11(22)20-16(13-4-2-6-14(10-13)21(24)25)15-8-7-12-5-3-9-19-17(12)18(15)23/h2-10,16,23H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYQCHQCGWMKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(8-Hydroxy-quinolin-7-yl)-(3-nitro-phenyl)-methyl]-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4935385.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B4935392.png)

![ethyl 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4935410.png)
![4'-(3-chloro-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4935413.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4935423.png)

![N,N-dimethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4935430.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4935433.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-4-methyl-2-penten-1-yl]piperidine](/img/structure/B4935435.png)

